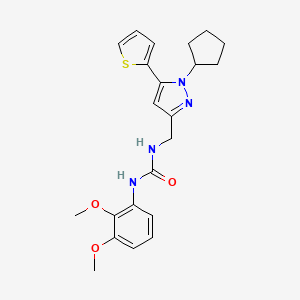

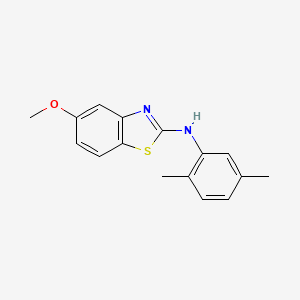

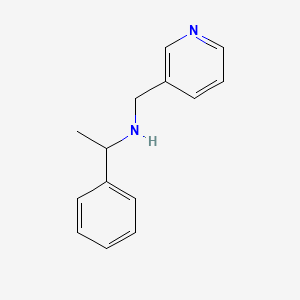

![molecular formula C15H15N3O3 B2581492 (3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448130-43-5](/img/structure/B2581492.png)

(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound. It is part of a class of compounds known as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as ATR inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the use of microwave techniques . For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Molecular Structure Analysis

The molecular structure of similar compounds has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and hydrazine monohydrate was refluxed in ethanol for 1 hour .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow solid with a melting point of 287–288 °C .

Scientific Research Applications

Intramolecular C–H Arylation

The compound can be involved in the cyclization of 5,6-diarylpyrrolo[3,4-d]pyrimidine-2,4-diones containing a halogen atom in the ortho-position of one of the aryl rings. This process, known as intramolecular C–H arylation, is catalyzed by Ru (II) complexes .

Synthesis of Pyrrolophenanthridines

The compound can be used in the synthesis of pyrrolophenanthridines, which are studied as medical and biological objects .

Development of New Anti-TB Compounds

The compound can be used in the development of new anti-TB compounds. A derivative of the compound was found to be a potent, competitive inhibitor of Purine Nucleoside Phosphorylase (PNP) with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Potential T-Cell Selective Immunosuppressive Agent

The compound can be developed as a potential T-cell selective immunosuppressive agent. It was found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts .

Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The compound can be used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems .

Synthesis of Pyrrolo[1,2-f]phenanthridine Derivatives

The compound can be used in the synthesis of pyrrolo[1,2-f]phenanthridine derivatives. These derivatives are obtained based on the reaction studied .

Mechanism of Action

Future Directions

properties

IUPAC Name |

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-20-13-4-3-10(5-14(13)21-2)15(19)18-7-11-6-16-9-17-12(11)8-18/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHKRMGBADLCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CC3=CN=CN=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

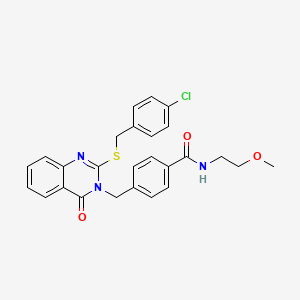

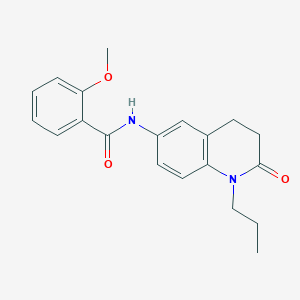

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)

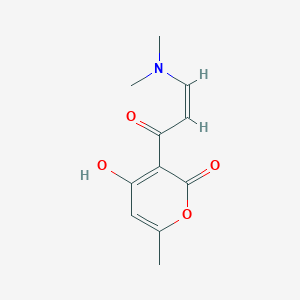

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2581424.png)

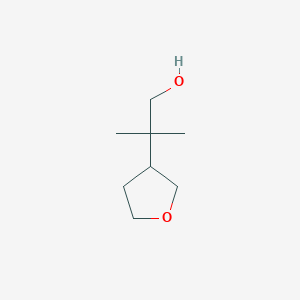

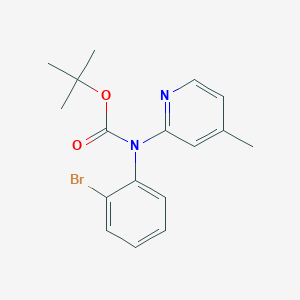

![4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)

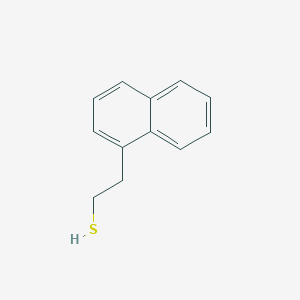

![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)